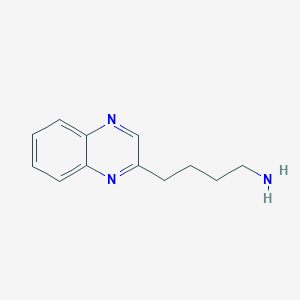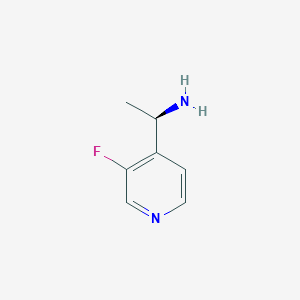
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: is a chiral amine compound featuring a fluoropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring.
Chiral Amine Introduction: The chiral amine group is introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of amines or other reduced derivatives.
Substitution Products: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with biomolecules.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Therapeutic Applications:
Industry
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Employed in the production of fine chemicals.
作用機序
The mechanism of action of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Fluorine Atom: The presence of the fluorine atom imparts unique electronic properties.
Chiral Center: The chiral center provides enantioselectivity in reactions.
This detailed article provides a comprehensive overview of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H9FN2 |
|---|---|
分子量 |
140.16 g/mol |
IUPAC名 |
(1R)-1-(3-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChIキー |
CKEIEOLXLLJFSA-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=NC=C1)F)N |
正規SMILES |
CC(C1=C(C=NC=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)

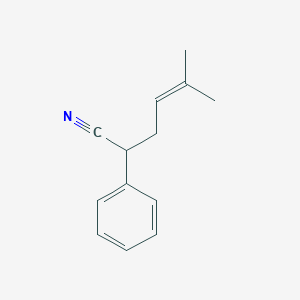
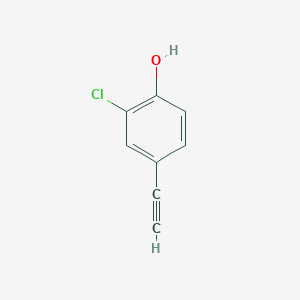
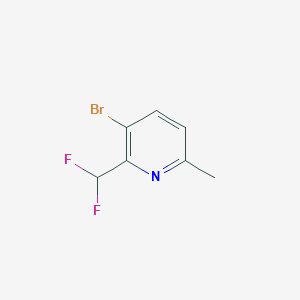
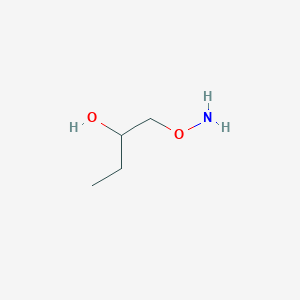

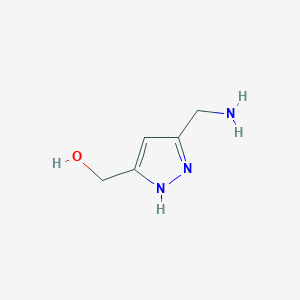
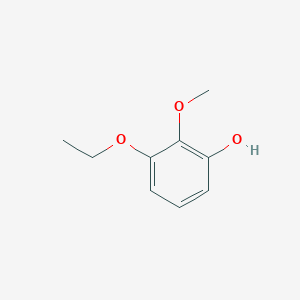
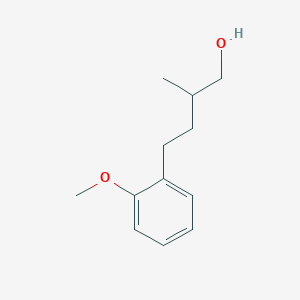
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
